![molecular formula C34H29N3O4S2 B143081 二苯甲基(6R,7R)-3-[(Z)-2-(4-甲基-1,3-噻唑-5-基)乙烯基]-8-氧代-7-[(2-苯乙酰基)氨基]-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸酯 CAS No. 112953-21-6](/img/structure/B143081.png)

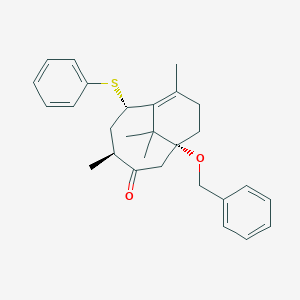

二苯甲基(6R,7R)-3-[(Z)-2-(4-甲基-1,3-噻唑-5-基)乙烯基]-8-氧代-7-[(2-苯乙酰基)氨基]-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸酯

描述

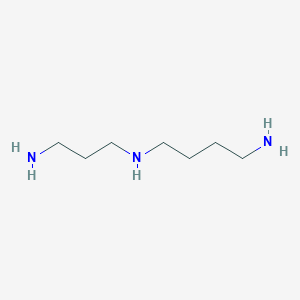

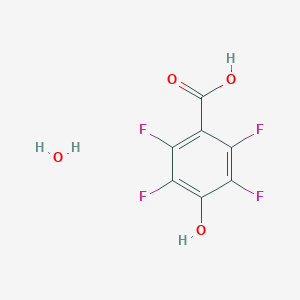

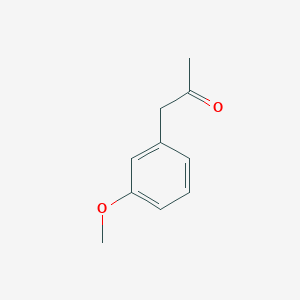

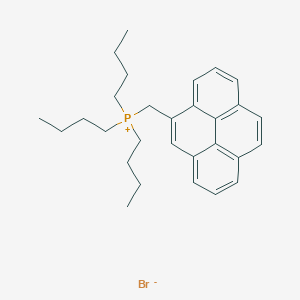

Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a useful research compound. Its molecular formula is C34H29N3O4S2 and its molecular weight is 607.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和表征

一些研究集中于合成二苯甲基 (6R,7R)-3-[(Z)-2-(4-甲基-1,3-噻唑-5-基)乙烯基]-8-氧代-7-[(2-苯乙酰基)氨基]-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸酯的衍生物,并使用各种分析技术对它们进行表征。例如,邓福立 (2007) 通过水解 7-氨基头孢兰酸 (7-ACA)、保护氨基并进行酯化制备了衍生物,收率为 84.6%。目标化合物通过红外和 1HNMR 表征 邓福立,2007。袁哲东 (2007) 通过酰化、氧化和一锅保护羧基,从 6-APA 合成了不同的衍生物,总收率约为 30% 袁哲东,2007。

在药物开发中的应用

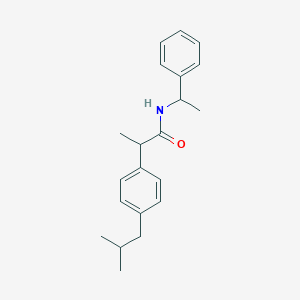

对二苯甲基 (6R,7R)-3-[(Z)-2-(4-甲基-1,3-噻唑-5-基)乙烯基]-8-氧代-7-[(2-苯乙酰基)氨基]-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸酯衍生物的研究对药物开发具有重要意义,特别是在新型抗生素的研制中。Lorena Blau 等人 (2008) 报告合成了一种新的头孢菌素衍生物,该衍生物可以作为载体,用于携带多种含有氨基的药物。这一进展对于抗体引导的酶促前药疗法 (ADEPT) 方法至关重要,提供了一种更有效地靶向药物递送的方法 Lorena Blau 等,2008。

抗菌活性

从衍生物合成的 2-氧代异头孢菌素的抗菌活性一直是研究的重点,这些衍生物对革兰氏阳性菌表现出有效的活性,包括耐甲氧西林金黄色葡萄球菌 (MRSA) 和粪肠球菌。这表明该化合物在解决抗生素耐药性方面具有潜力,而抗生素耐药性是医学科学领域日益严重的问题 H. Tsubouchi 等,1994。

属性

IUPAC Name |

benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29N3O4S2/c1-22-27(43-21-35-22)18-17-26-20-42-33-29(36-28(38)19-23-11-5-2-6-12-23)32(39)37(33)30(26)34(40)41-31(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-18,21,29,31,33H,19-20H2,1H3,(H,36,38)/b18-17-/t29-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLXILYCJRRXMU-VBORYMHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564700 | |

| Record name | Diphenylmethyl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

CAS RN |

112953-21-6 | |

| Record name | Diphenylmethyl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of Cefixime?

A1: The molecular formula of Cefixime is C21H21N5O7S2, and its molecular weight is 507.57 g/mol. []

Q2: What spectroscopic data is available for Cefixime?

A2: The available research papers provide information on the use of various spectroscopic techniques for characterizing Cefixime and its related compounds. These techniques include:

- IR Spectroscopy: This technique helps identify functional groups present in the molecule. []

- UV-Vis Spectroscopy: This method is used to analyze the compound's absorption and transmission of ultraviolet and visible light, providing information about its electronic structure. []

- NMR Spectroscopy (1H NMR and 13C NMR): NMR provides detailed information about the compound's structure, including the arrangement of atoms and their connectivity. [, ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing further structural information. []

Q3: How does Cefixime exert its effect on bacteria?

A3: Cefixime, like other cephalosporin antibiotics, inhibits bacterial cell wall synthesis. It accomplishes this by interfering with the cross-linking of peptidoglycans, which are essential components of the bacterial cell wall. This disruption weakens the cell wall, leading to bacterial cell death. [, ]

Q4: How do structural modifications to the Cefixime molecule affect its activity?

A4: Research on related cephalosporins indicates that modifications to the C-3 substituent on the cephalosporin nucleus can significantly impact antibacterial activity. For example, introducing specific acidic substituents can enhance potency and efficacy against certain bacterial strains. []

Q5: What is the stability profile of Cefixime?

A5: Cefixime exhibits pH-dependent stability. It shows good stability in a pH range of 4-7 but is slightly unstable in highly acidic or alkaline environments. [] Degradation products can form under different conditions, such as exposure to strong acids, sunlight, or alkaline solutions. []

Q6: What analytical methods are typically employed to quantify Cefixime?

A6: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Cefixime in various matrices, including pharmaceutical formulations and biological samples.

Q7: Are there validated analytical methods available for Cefixime analysis?

A8: Yes, researchers have developed and validated stability-indicating RP-HPLC methods for the determination of Cefixime in pharmaceutical formulations. These methods are designed to separate the drug from its potential degradation products, ensuring accurate quantification. [, , ]

Q8: What is known about the toxicity profile of Cefixime?

A8: While the provided research papers focus on the chemical and pharmacological properties of Cefixime and related compounds, toxicological data is limited within the scope of these articles. It is essential to refer to comprehensive drug information resources and safety data sheets for detailed information on Cefixime's toxicity profile.

Q9: What is the bioavailability of Cefixime?

A10: Cefixime exhibits variable oral bioavailability, influenced by factors such as formulation and food intake. Prodrug strategies, such as Cefixime pivoxil, have been employed to enhance its absorption and bioavailability. [, ]

Q10: Are there known resistance mechanisms to Cefixime?

A11: Bacteria can develop resistance to Cefixime and other β-lactam antibiotics through various mechanisms, including the production of β-lactamases (enzymes that break down β-lactam antibiotics), alterations in penicillin-binding proteins (the target of β-lactam antibiotics), and reduced permeability to the drug. [, ]

Q11: Does cross-resistance occur between Cefixime and other antibiotics?

A12: Cross-resistance can occur between Cefixime and other β-lactam antibiotics, particularly those within the same generation or those with similar mechanisms of action. The development and spread of antibiotic resistance are complex issues influenced by multiple factors, including antibiotic overuse and misuse. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)

![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)